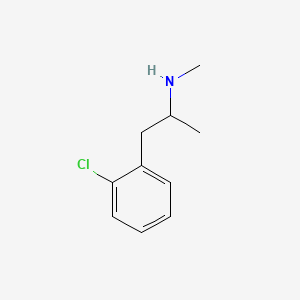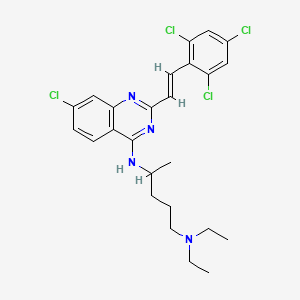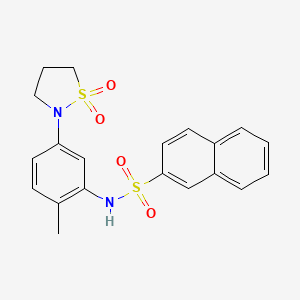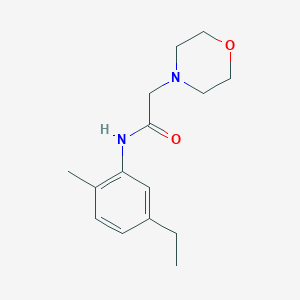
4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes both carboxylic acid and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of p-hydroxybenzoic acid with 2-(4-carboxyl-3-methoxyphenyl)-5-hydroxypyridoimidazole under specific conditions . The reaction conditions often involve the use of acetic anhydride and 3-propylaminopyridine as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of methoxy groups to carboxylic acids.
Reduction: Reduction reactions can convert carboxylic acids to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carboxylic acid groups, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
- 4-(4-Carboxy-3-methoxyphenyl)thiophene-2-carboxylic acid
Uniqueness
4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
861600-12-6 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
4-(4-carboxy-3-methoxyphenyl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C16H14O6/c1-21-13-7-9(3-5-11(13)15(17)18)10-4-6-12(16(19)20)14(8-10)22-2/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
OTRGXSFRJBUHRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)

![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)


![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)

